Cas no 5753-48-0 (2-(2-aminoethyl)(ethyl)aminoethan-1-ol)

2-(2-aminoethyl)(ethyl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Ethanol, 2-[(2-aminoethyl)ethylamino]-
- 2-[2-aminoethyl(ethyl)amino]ethanol
- EN300-140376
- DTXSID60627459
- 2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol
- CS-0234279
- SCHEMBL1464013
- AKOS010208049
- 5753-48-0
- 2-(2-aminoethyl)(ethyl)aminoethan-1-ol
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- Inchi: InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3
- InChI Key: PUIXOJJCTJVSBX-UHFFFAOYSA-N
- SMILES: NCCN(CC)CCO
Computed Properties
- Exact Mass: 132.12638
- Monoisotopic Mass: 132.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 59
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 49.5Ų
Experimental Properties
- PSA: 49.49
2-(2-aminoethyl)(ethyl)aminoethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140376-0.05g |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 0.05g |
$229.0 | 2023-06-06 | |
Enamine | EN300-140376-5.0g |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 5g |
$2858.0 | 2023-06-06 | |
Enamine | EN300-140376-1.0g |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 1g |
$986.0 | 2023-06-06 | |
Enamine | EN300-140376-0.1g |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 0.1g |
$342.0 | 2023-06-06 | |
Enamine | EN300-140376-500mg |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95.0% | 500mg |
$768.0 | 2023-09-30 | |
1PlusChem | 1P01AD71-500mg |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 500mg |
$889.00 | 2025-03-19 | |
Enamine | EN300-140376-250mg |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95.0% | 250mg |
$487.0 | 2023-09-30 | |
Aaron | AR01ADFD-50mg |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 50mg |
$340.00 | 2025-02-09 | |
Aaron | AR01ADFD-5g |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 5g |
$3955.00 | 2023-12-14 | |
1PlusChem | 1P01AD71-50mg |
2-[(2-aminoethyl)(ethyl)amino]ethan-1-ol |
5753-48-0 | 95% | 50mg |
$290.00 | 2025-03-19 |
2-(2-aminoethyl)(ethyl)aminoethan-1-ol Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 2-(2-aminoethyl)(ethyl)aminoethan-1-ol
Ethanol, 2-[(2-aminoethyl)ethylamino]-: A Comprehensive Overview
The compound Ethanol, 2-[(2-aminoethyl)ethylamino]-, also known by its CAS number 5753-48-0, is a unique chemical entity that has garnered significant attention in the fields of pharmaceuticals and biochemistry. This molecule represents an interesting combination of functional groups, making it a versatile candidate for various applications in drug discovery and development.
Derived from ethanol, this compound features a 2-aminoethyl group attached to an ethylamine moiety. The presence of these amino groups introduces amide-forming potential, which is highly desirable in medicinal chemistry for the synthesis of bioactive compounds. Recent studies have highlighted its role in peptide coupling agents and drug delivery systems, underscoring its importance in modern therapeutic strategies.
One of the most notable aspects of Ethanol, 2-[(2-aminoethyl)ethylamino]- is its ability to act as a mild base. This property makes it particularly useful in buffering systems and controlled drug release mechanisms. Its role in stabilizing biomolecules such as proteins and nucleic acids has been explored extensively, with promising results in the realm of biopharmaceuticals.
Recent advancements in click chemistry have further enhanced the utility of this compound. By leveraging its functional groups, researchers have successfully employed it in the construction of bioorthogonal linkers, which are critical for targeted drug delivery and imaging applications. These developments have been documented in leading journals, showcasing its relevance to cutting-edge research.
Moreover, Ethanol, 2-[(2-aminoethyl)ethylamino]- has found applications in the modification of proteins and nucleic acids. Its ability to facilitate specific modifications without compromising the integrity of biomolecules has made it a valuable tool in biotechnology and nanomedicine. For instance, its use in polymer conjugation has been explored for the stabilization of therapeutic proteins, enhancing their circulation time and efficacy.
Another area where this compound has made significant contributions is in the development of antibody-drug conjugates (ADCs). By serving as a linker between antibodies and cytotoxic agents, it plays a crucial role in delivering targeted therapies to cancer cells. The stability and specificity provided by its structure have been instrumental in improving the efficacy of ADC-based treatments.
Recent research has also delved into the enzymatic activity of this compound. Its ability to act as a substrate or inhibitor for various enzymes makes it a valuable tool in studying enzyme mechanisms and designing inhibitors for therapeutic targets. This has been particularly useful in the field of enzyme catalysis and drug design.
Furthermore, Ethanol, 2-[(2-aminoethyl)ethylamino]- has demonstrated potential in the development of vaccines. Its role in stabilizing viral vectors and adjuvants has been explored, highlighting its importance in vaccine formulation and delivery. This aspect has gained traction with the increasing focus on novel vaccination strategies.
Despite its numerous applications, it is essential to consider the safety and toxicity profile of this compound. Preliminary studies suggest that it exhibits low toxicity at recommended doses, making it a suitable candidate for further clinical exploration. However, comprehensive toxicological assessments are necessary to ensure its safe use in therapeutic settings.
In conclusion, Ethanol, 2-[(2-aminoethyl)ethylamino]- (CAS number 5753-48-0) stands as a remarkable compound with diverse applications across the biomedical and pharmaceutical landscapes. Its unique functional groups, combined with its mild basic properties, render it invaluable in drug discovery, biotechnology, and nanomedicine. As research continues to unravel its potential, this compound is poised to play an even more significant role in advancing therapeutic interventions.
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